Cas no 797755-11-4 (4-(2-Carboxyethyl)phenylboronic acid, pinacol ester)

4-(2-Carboxyethyl)phenylboronic acid, pinacol ester structure
797755-11-4 structure
Product Name:4-(2-Carboxyethyl)phenylboronic acid, pinacol ester
Numéro CAS:797755-11-4
Le MF:C15H21BO4
Mégawatts:276.135844945908
MDL:MFCD11053827
CID:828108
Update Time:2025-06-07

4-(2-Carboxyethyl)phenylboronic acid, pinacol ester Propriétés chimiques et physiques

Nom et identifiant

    • 3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid
    • 3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid
    • 4-(2-Carboxyethyl)phenylboronic acid, pinacol ester
    • B-4617
    • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenepropanoic acid (ACI)
    • 3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)phenyl]propionic acid
    • MDL: MFCD11053827
    • Piscine à noyau: 1S/C15H21BO4/c1-14(2)15(3,4)20-16(19-14)12-8-5-11(6-9-12)7-10-13(17)18/h5-6,8-9H,7,10H2,1-4H3,(H,17,18)
    • La clé Inchi: FGPXTVKFNUWYEQ-UHFFFAOYSA-N
    • Sourire: O=C(CCC1C=CC(B2OC(C)(C)C(C)(C)O2)=CC=1)O

Propriétés calculées

  • Qualité précise: 276.15300
  • Nombre de donneurs de liaisons hydrogène: 1
  • Nombre de récepteurs de liaison hydrogène: 4
  • Comptage des atomes lourds: 20
  • Nombre de liaisons rotatives: 4

Propriétés expérimentales

  • Le PSA: 55.76000
  • Le LogP: 2.00300

4-(2-Carboxyethyl)phenylboronic acid, pinacol ester Données douanières

  • Code HS:2934999090
  • Données douanières:

    Code douanier chinois:

    2934999090

    Résumé:

    2934999090. Autres composés hétérocycliques. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%

    Éléments de déclaration:

    Nom du produit, contenu du composant, pour

    Résumé:

    2934999090. Autres composés hétérocycliques. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%

4-(2-Carboxyethyl)phenylboronic acid, pinacol ester PrixPlus >>

Classification associée No. Product Name Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
Alichem
A019120691-5g
3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid
797755-11-4 95%
5g
$693.68 2023-09-01
Alichem
A019120691-10g
3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid
797755-11-4 95%
10g
$980.00 2023-09-01
Alichem
A019120691-25g
3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid
797755-11-4 95%
25g
$1767.02 2023-09-01
TRC
C178228-100mg
4-(2-Carboxyethyl)phenylboronic acid, pinacol ester
797755-11-4
100mg
$ 75.00 2023-04-18
TRC
C178228-250mg
4-(2-Carboxyethyl)phenylboronic acid, pinacol ester
797755-11-4
250mg
$ 150.00 2023-04-18
TRC
C178228-500mg
4-(2-Carboxyethyl)phenylboronic acid, pinacol ester
797755-11-4
500mg
$ 224.00 2023-04-18
TRC
C178228-1g
4-(2-Carboxyethyl)phenylboronic acid, pinacol ester
797755-11-4
1g
$ 316.00 2023-04-18
abcr
AB273494-5g
4-(2-Carboxyethyl)phenylboronic acid, pinacol ester, 98%; .
797755-11-4 98%
5g
€301.00 2025-04-16
Apollo Scientific
OR360875-100mg
4-(2-Carboxyethyl)phenylboronic acid, pinacol ester
797755-11-4
100mg
£15.00 2024-07-28
Apollo Scientific
OR360875-250mg
4-(2-Carboxyethyl)phenylboronic acid, pinacol ester
797755-11-4
250mg
£23.00 2025-02-19

4-(2-Carboxyethyl)phenylboronic acid, pinacol ester Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  overnight, 100 °C
Référence
Comprehensive structure-activity-relationship of azaindoles as highly potent FLT3 inhibitors
Grimm, Sebastian H.; et al, Bioorganic & Medicinal Chemistry, 2019, 27(5), 692-699

Méthode de production 2

Conditions de réaction
1.1 Catalysts: Methyl thiosalicylate ,  2,4,5,6-Tetrakis(diphenylamino)-1,3-benzenedicarbonitrile Solvents: Dimethyl sulfoxide ;  2 h
Référence
Photoinduced Hydrocarboxylation via Thiol-Catalyzed Delivery of Formate Across Activated Alkenes
Alektiar, Sara N. ; et al, Journal of the American Chemical Society, 2021, 143(33), 13022-13028

Méthode de production 3

Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ;  2.5 h, rt → 80 °C
Référence
Synthesis and evaluation of (E)-2-(5-phenylpent-2-en-4-ynamido)cyclohex-1-ene-1-carboxylate derivatives as HCA2 receptor agonists
Bobileva, Olga; et al, Bioorganic & Medicinal Chemistry, 2017, 25(16), 4314-4329

Méthode de production 4

Conditions de réaction
1.1 Catalysts: Cyclohexanethiol ,  Rose Bengal Solvents: Dimethyl sulfoxide ;  12 h, 50 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
1.3 Reagents: Water
Référence
Hydrocarboxylation of alkenes with formate salts via photocatalysis
Huang, Yan; et al, Youji Huaxue, 2022, 42(8), 2568-2573

Méthode de production 5

Conditions de réaction
1.1 Solvents: Toluene ,  Tetrahydrofuran ;  45 °C
Référence
PQS-enabled visible-light iridium photoredox catalysis in water at room temperature
Bu, Mei-jie; et al, Green Chemistry, 2018, 20(6), 1233-1237

Méthode de production 6

Conditions de réaction
1.1 Catalysts: Methyl thiosalicylate ,  2,4,5,6-Tetrakis(diphenylamino)-1,3-benzenedicarbonitrile Solvents: Dimethyl sulfoxide ;  2 h
Référence
Photoinduced hydrocarboxylation via thiol-catalyzed delivery of formate across alkenes
Alektiar, Sara N.; et al, ChemRxiv, 2021, 1, 1-8

Méthode de production 7

Conditions de réaction
1.1 Catalysts: Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[2-(2-pyri… Solvents: Dimethyl sulfoxide ;  12 h, 50 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
1.3 Solvents: Water
Référence
Photoredox Activation of Formate Salts: Hydrocarboxylation of Alkenes via Carboxyl Group Transfer
Huang, Yan; et al, ACS Catalysis, 2021, 11(24), 15004-15012

Méthode de production 8

Conditions de réaction
1.1 Reagents: Sulfuric acid magnesium salt (1:1) Solvents: Tetrahydrofuran ;  2 h, rt
2.1 Catalysts: Methyl thiosalicylate ,  2,4,5,6-Tetrakis(diphenylamino)-1,3-benzenedicarbonitrile Solvents: Dimethyl sulfoxide ;  2 h
Référence
Photoinduced Hydrocarboxylation via Thiol-Catalyzed Delivery of Formate Across Activated Alkenes
Alektiar, Sara N. ; et al, Journal of the American Chemical Society, 2021, 143(33), 13022-13028

Méthode de production 9

Conditions de réaction
1.1 Reagents: Sulfuric acid magnesium salt (1:1) Solvents: Tetrahydrofuran ;  2 h, rt
2.1 Catalysts: Methyl thiosalicylate ,  2,4,5,6-Tetrakis(diphenylamino)-1,3-benzenedicarbonitrile Solvents: Dimethyl sulfoxide ;  2 h
Référence
Photoinduced hydrocarboxylation via thiol-catalyzed delivery of formate across alkenes
Alektiar, Sara N.; et al, ChemRxiv, 2021, 1, 1-8

4-(2-Carboxyethyl)phenylboronic acid, pinacol ester Raw materials

4-(2-Carboxyethyl)phenylboronic acid, pinacol ester Preparation Products

4-(2-Carboxyethyl)phenylboronic acid, pinacol ester Fournisseurs

Amadis Chemical Company Limited
Membre gold
Audited Supplier Fournisseurs audités
(CAS:797755-11-4)4-(2-Carboxyethyl)phenylboronic acid, pinacol ester
Numéro de commande:A864812
État des stocks:in Stock
Quantité:5g
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 30 August 2024 08:48
Prix ($):181.0
Courriel:sales@amadischem.com
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:797755-11-4)4-(2-Carboxyethyl)phenylboronic acid, pinacol ester
A864812
Pureté:99%
Quantité:5g
Prix ($):181.0
Courriel